Physicochemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
Physicochemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone class of molecules. Indanones are bicyclic aromatic ketones that serve as important scaffolds in medicinal chemistry due to their presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and predicted biological significance of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, based on available data and the general characteristics of the indanone family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide aims to provide a valuable resource by summarizing available information and drawing comparisons with closely related analogues.
Physicochemical Properties
Quantitative data for 6-Ethoxy-2,3-dihydro-1H-inden-1-one is limited. The following tables summarize the available predicted and known properties of the target compound and its close structural analogue, 6-Methoxy-2,3-dihydro-1H-inden-1-one, for comparative purposes.
Table 1: General and Predicted Physicochemical Properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 176.21 g/mol | Calculated |
| CAS Number | 142888-69-5 | --INVALID-LINK--[1] |
| Predicted Boiling Point | 305.1 ± 31.0 °C | Not explicitly found in search results |
| Predicted Density | 1.132 ± 0.06 g/cm³ | Not explicitly found in search results |
| Melting Point | Data not available | |
| Solubility | Data not available |
Table 2: Physicochemical Properties of 6-Methoxy-2,3-dihydro-1H-inden-1-one (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 162.19 g/mol | --INVALID-LINK--[2] |
| CAS Number | 13623-25-1 | --INVALID-LINK--[2] |
| Melting Point | 105-109 °C | --INVALID-LINK--[2] |
| Boiling Point | 291.7 °C at 760 mmHg | Not explicitly found in search results |
| Solubility | Soluble in DMSO | --INVALID-LINK--[3] |
Experimental Protocols
General Synthesis of 1-Indanones
The most common and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.
Conceptual Workflow for the Synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one:
Caption: Conceptual workflow for the synthesis of 6-Ethoxy-2,3-dihydro-1H-inden-1-one via Friedel-Crafts acylation.
Methodology Outline:
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Preparation of 3-(3-Ethoxyphenyl)propanoic acid: This precursor can be synthesized from 3-ethoxyphenylacetic acid through a Knoevenagel condensation with a suitable malonic acid derivative, followed by reduction of the resulting cinnamic acid derivative.
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Acid Chloride Formation: The 3-(3-ethoxyphenyl)propanoic acid is converted to its more reactive acyl chloride by treatment with an agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
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Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring to form the five-membered ketone ring of the indanone.
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Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 6-Ethoxy-2,3-dihydro-1H-inden-1-one have been reported, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 1-indanone have been investigated for their potential as:
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Anti-inflammatory agents: Some 2-benzylidene-1-indanone derivatives have shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is often mediated through the modulation of signaling pathways like NF-κB and MAPK.
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Anticancer agents: Certain indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms can involve the inhibition of key enzymes or interference with cellular processes crucial for cancer cell proliferation.
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Neurological agents: The indanone core is present in drugs like Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Other derivatives have been explored as antagonists for adenosine receptors (A₁ and A₂A), suggesting potential applications in neurological disorders.
Hypothetical Signaling Pathway Modulation by Indanone Derivatives:
Based on the known activities of other indanone compounds, a potential mechanism of action for a biologically active 6-ethoxy-1-indanone derivative could involve the inhibition of inflammatory signaling pathways.
Caption: Hypothetical inhibition of inflammatory signaling by a 6-ethoxy-1-indanone derivative.
Conclusion
6-Ethoxy-2,3-dihydro-1H-inden-1-one is a member of the pharmacologically significant indanone family. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, this guide provides a framework for its potential characteristics and synthesis based on established chemical principles and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate the profile of this compound and its potential applications in drug discovery and development. Researchers are encouraged to use the provided conceptual frameworks as a starting point for their own investigations into this and other novel indanone derivatives.
